Equilin-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

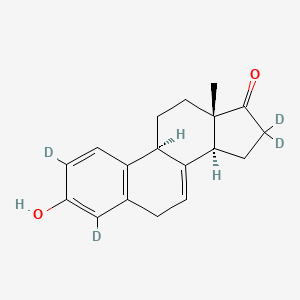

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Equilin-d4: A Technical Guide to its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core utility of Equilin-d4, a deuterated analog of the estrogenic steroid Equilin. Its primary application in research is as a high-fidelity internal standard for the precise quantification of Equilin in complex biological matrices. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled form of Equilin, where four hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than its endogenous counterpart, while maintaining nearly identical physicochemical properties. This characteristic is paramount to its function as an internal standard in isotope dilution mass spectrometry.[2]

The primary role of an internal standard in bioanalysis is to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte (Equilin) and the internal standard (this compound) proportionally. This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 285979-79-5 | [4][5] |

| Molecular Formula | C₁₈H₁₆D₄O₂ | [4] |

| Molecular Weight | 272.37 g/mol | [4][5] |

| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4 | [1] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Form | Solid | [5] |

| Melting Point | 238-240 °C | [5] |

Primary Use in Research: Quantification of Equilin

This compound is predominantly used as an internal standard for the quantitative analysis of Equilin in various biological samples, such as human serum and plasma.[1][6] This is particularly crucial in pharmacokinetic studies, therapeutic drug monitoring, and research investigating the role of estrogens in health and disease.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS-based quantification due to its ability to correct for matrix effects and other sources of analytical variability.

Logical Workflow for Quantification

The following diagram illustrates the logical workflow for using an internal standard in a quantitative bioanalytical method.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Equilin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[6][7][8]

Materials and Reagents

-

Equilin certified reference material

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (reagent grade)

-

Human plasma (for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Equilin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions for calibration curve standards and quality controls by serially diluting the Equilin stock solution in methanol.

-

Prepare a working internal standard solution of this compound in methanol.

-

-

Sample Spiking and Extraction:

-

To 200 µL of plasma sample, calibration standard, or quality control, add a known amount of the this compound working solution.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE). For SPE, condition the cartridge with methanol and water, load the sample, wash with a low percentage of organic solvent, and elute with methanol.[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Equilin.

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| MRM Transitions | Specific precursor-to-product ion transitions for Equilin and this compound are monitored. |

Quantitative Data Summary

The performance of an LC-MS/MS method for Equilin quantification using this compound as an internal standard is evaluated based on several key parameters. The following table summarizes typical validation data from published methods.[6][7]

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1.0 - 2.0 pg/mL |

| Limit of Quantification (LOQ) | 8 pg/mL |

| Intra-day Precision (%CV) | < 6.5% |

| Inter-day Precision (%CV) | 4.5% - 9.5% |

| Accuracy/Recovery | 88% - 108% |

Signaling Pathway Context

Equilin, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[10] The binding of Equilin to these receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.[11][12]

Estrogen Signaling Pathway

The diagram below provides a simplified overview of the estrogen signaling pathway.

In the genomic pathway, Equilin binds to cytosolic ERs, leading to their dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[3] The non-genomic pathway involves the interaction of Equilin with membrane-associated ERs, which can rapidly activate intracellular signaling cascades such as the PI3K/Akt and MAPK pathways.[11]

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, endocrinology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of Equilin in biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical assays, ultimately contributing to a better understanding of the physiological and pathological roles of estrogens.

References

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]

- 5. Equilin-2,4,16,16-d4 D 98atom 285979-79-5 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Equilin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

An In-depth Technical Guide to Equilin-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilin-d4 is the deuterated analog of Equilin, a naturally occurring estrogen found in horses. It serves as a critical internal standard in bioanalytical and pharmacokinetic studies due to its chemical similarity to Equilin, with the key difference being the presence of four deuterium atoms. This isotopic labeling allows for precise quantification of Equilin in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and relevant biological pathways.

Chemical Structure and Properties

This compound is structurally identical to Equilin, with the exception of deuterium atoms at the 2, 4, 16, and 16 positions. This substitution results in a higher molecular weight compared to the parent compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one | [1][2] |

| Synonyms | Equilin-2,4,16,16-d4, 7-Dehydroestrone-d4 | [1] |

| CAS Number | 285979-79-5 | [1][3] |

| Chemical Formula | C₁₈H₁₆D₄O₂ | [1] |

| Molecular Weight | 272.37 g/mol | [1][3] |

| Melting Point | 238-240 °C | [3] |

| Form | Solid | [3] |

| Isotopic Purity | ≥98 atom % D | [3] |

Synthesis of this compound

Proposed Synthetic Workflow:

The introduction of deuterium at positions 2 and 4 on the aromatic A-ring can be achieved through acid-catalyzed electrophilic substitution in the presence of a deuterium source like deuterated trifluoroacetic acid. The deuteration at the 16-position, adjacent to the ketone, can be accomplished via a base-catalyzed hydrogen-deuterium exchange reaction using a deuterated solvent such as methanol-d4 or D₂O with a suitable base[4][5].

Experimental Protocols

This compound is primarily used as an internal standard for the quantitative analysis of Equilin in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis of Equilin in Plasma by LC-MS/MS

This protocol describes a highly sensitive method for the simultaneous quantification of estrone and equilin in plasma using their respective deuterated internal standards[6].

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 250 µL of plasma in a polypropylene tube, add the this compound internal standard solution.

-

Add 900 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 40% methanol.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 0.5 mL of methanol followed by 0.5 mL of water.

-

Load 75 µL of the reconstituted sample mixed with 0.5 mL of water onto the conditioned SPE cartridge.

-

Wash the cartridge with 0.5 mL of 30% methanol to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

4.1.2. LC-MS/MS Analysis

The following table summarizes the typical parameters for the LC-MS/MS analysis of Equilin.

Table 2: LC-MS/MS Parameters for Equilin Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to separate Equilin from other matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| MRM Transitions | Specific precursor-to-product ion transitions for Equilin and this compound |

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not available. However, as an isotopic analog, its biological activity is inferred to be identical to that of its non-deuterated counterpart, Equilin. It is important to note that the deuterium substitution can potentially alter the rate of metabolism (kinetic isotope effect), which may influence its pharmacokinetic profile.

Equilin, as an estrogen, exerts its effects primarily through binding to estrogen receptors (ERs). Its parent compound, Equilin, has been shown to be involved in several signaling pathways.

NF-κB Signaling Pathway

Equilin has been reported to increase monocyte-endothelial adhesion through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][7]. This pathway is a central regulator of inflammation and immune responses.

NMDA Receptor-Dependent Mechanism

Equilin has also been shown to promote the growth of cortical neurons through a mechanism dependent on the N-methyl-D-aspartate (NMDA) receptor[8]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have not been specifically reported. However, studies on the parent compound, Equilin, provide insights into its absorption, distribution, metabolism, and excretion. When administered, Equilin is rapidly metabolized, primarily in the liver, to various metabolites, including 17β-dihydroequilin, equilenin, and their hydroxylated and conjugated forms[9][10]. The presence of deuterium in this compound may alter its metabolic rate, potentially leading to a longer half-life compared to Equilin.

Table 3: Pharmacokinetic Parameters of Equilin

| Parameter | Value |

| Plasma Protein Binding | ~26% to SHBG, ~13% to albumin[9] |

| Metabolism | Hepatic; conversion to 17β-dihydroequilin, equilenin, and subsequent conjugation[9] |

| Excretion | Primarily as glucuronide and sulfate conjugates in urine[9] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Equilin and other estrogens. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and precision required for pharmacokinetic and bioanalytical studies. While specific data on its synthesis and biological activity are limited, a strong understanding of its properties and applications can be derived from the extensive research on its non-deuterated counterpart. This guide provides a foundational understanding to aid in the effective utilization of this compound in a research setting.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shimadzu.co.kr [shimadzu.co.kr]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilin - Wikipedia [en.wikipedia.org]

- 10. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Equilin-d4 CAS number and molecular weight

An In-depth Technical Guide to Equilin-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the estrogenic steroid Equilin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.

Core Compound Specifications

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification of its non-deuterated counterpart, Equilin, in biological matrices.[1][2][3][4]

| Property | Value | Citations |

| CAS Number | 285979-79-5 | [1][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₈H₁₆D₄O₂ | [1][3][9] |

| Molecular Weight | 272.37 g/mol - 272.38 g/mol | [1][3][6][7][9][10][11][13] |

| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4 | [1][2][6][9][10] |

Biological Context and Mechanism of Action of Equilin

Equilin, the non-deuterated parent compound, is a naturally occurring estrogen in horses and a significant component of conjugated equine estrogens (CEEs) used in hormone replacement therapy.[5][6][7] As an estrogen, it exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[5][6] Its binding affinity is reported to be about 13% for ERα and 49% for ERβ relative to estradiol.[5] In the body, equilin can be metabolized to the more potent 17β-dihydroequilin.[5]

Equilin's biological activities are multifaceted. It has been shown to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor.[2][13] Additionally, in human umbilical vein endothelial cells (HUVECs), Equilin has been found to increase the expression of adhesion molecules and promote monocyte-endothelial adhesion via the NF-κB signaling pathway.[9][14][15]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of Equilin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][16]

Protocol Outline: Quantification of Equilin in Plasma using LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of estrone and equilin in plasma, utilizing this compound as an internal standard.[16][17]

-

Sample Preparation:

-

Spike plasma calibration standards and quality control samples with a known concentration of the internal standard mixture (including this compound).

-

Add an acidic buffer to the plasma samples and vortex to mix.

-

Centrifuge the buffered plasma to separate any precipitates.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the entire plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water followed by a low-concentration methanol solution (e.g., 5% methanol) to remove interfering substances.

-

Elute the analytes (Equilin and the internal standard) from the cartridge.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into an LC-MS/MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect and quantify Equilin and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Equilin to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways associated with the biological activity of Equilin.

Caption: Equilin-induced NF-κB signaling pathway in endothelial cells.

Caption: Equilin's effect on neuronal growth via the NMDA receptor.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of Equilin in plasma samples.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Axios Research [axios-research.com]

- 4. veeprho.com [veeprho.com]

- 5. Equilin - Wikipedia [en.wikipedia.org]

- 6. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]

- 7. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]

- 11. Equilin-2,4,16,16-d4 D 98atom 285979-79-5 [sigmaaldrich.com]

- 12. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]

- 13. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]

- 16. shimadzu.co.kr [shimadzu.co.kr]

- 17. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

The Definitive Guide to Equilin-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Equilin-d4, a deuterated internal standard crucial for the accurate quantification of Equilin in various biological matrices. This document delves into its nomenclature, applications in mass spectrometry-based bioanalysis, and the associated biochemical pathways.

Nomenclature and Synonyms of this compound

This compound is a stable isotope-labeled form of Equilin, an estrogenic steroid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications. Its primary role is to correct for variations during sample preparation and analysis, ensuring data accuracy and reliability.[1][2][3]

Below is a table summarizing the various synonyms and identifiers for this compound.

| Category | Identifier |

| Common Name | This compound |

| Systematic (IUPAC) Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |

| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one-d4 |

| CAS Number | 285979-79-5 |

| Molecular Formula | C₁₈H₁₆D₄O₂ |

| Molecular Weight | 272.37 g/mol |

Experimental Protocols for Quantitative Analysis using this compound

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Equilin and other related estrogens in biological samples such as plasma and urine.[4][5][6]

Sample Preparation for Plasma Analysis

A robust sample preparation is critical for accurate bioanalysis. The following is a representative protocol for the extraction of Equilin from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)

-

Methanol

-

Water

-

5% Methanol solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

Mobile phase for reconstitution

Procedure:

-

Sample Aliquoting: Thaw plasma samples and aliquot a specific volume (e.g., 500 µL) into a clean tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each plasma sample, calibration standard, and quality control sample. Vortex briefly to ensure thorough mixing.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[4]

-

Sample Loading: Load the entire plasma sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol to remove interfering substances.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[4]

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of Equilin. Optimization of these parameters is essential for achieving the desired sensitivity and selectivity.

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of Equilin from other matrix components |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 5 - 20 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for estrogens |

| MRM Transitions (Equilin) | Precursor ion (e.g., m/z 267.1) to product ions (optimization required) |

| MRM Transitions (this compound) | Precursor ion (e.g., m/z 271.1) to product ions (optimization required) |

| Dwell Time | Optimized for sufficient data points across the chromatographic peak |

| Collision Energy | Optimized for each transition |

Signaling Pathways Involving Equilin

Equilin, beyond its use in hormone replacement therapy, has been shown to exert biological effects through various signaling pathways. Understanding these pathways is crucial for researchers in drug development and neuroscience.

Equilin-Induced Neurotrophism via NMDA Receptor

Research has demonstrated that Equilin can promote the growth of cortical neurons through a mechanism dependent on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory.[7]

Caption: Equilin-mediated activation of the NMDA receptor in cortical neurons, leading to neurotrophism.

Equilin and NF-κB Signaling in Endothelial Cells

Studies have indicated that Equilin can increase the adhesion of monocytes to endothelial cells, a process implicated in atherosclerosis, through the activation of the NF-κB signaling pathway.[8][9][10] This effect is reportedly mediated by a reduction in estrogen receptor β (ERβ) expression.[8][10]

Caption: Equilin-induced NF-κB activation in endothelial cells, leading to increased monocyte adhesion.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Equilin in complex biological matrices. Its use in validated LC-MS/MS methods is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. Furthermore, understanding the biological signaling pathways of Equilin provides critical insights into its physiological and pathological effects, informing drug development and therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this important compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]

Technical Guide: Equilin-d4 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity of Equilin-d4, a critical internal standard for analytical and pharmacokinetic studies. This document outlines the key quality attributes, analytical methodologies, and a generalized workflow for its certification.

This compound: An Overview

This compound is a deuterium-labeled analog of Equilin, a naturally occurring estrogen. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Equilin in biological matrices.[1][2] The stable isotope label allows for differentiation from the endogenous analyte, ensuring accurate and reliable measurements in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical and purity data for this compound, compiled from various suppliers. This information is typically found on a Certificate of Analysis.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₈H₁₆D₄O₂ | [3][4] |

| Molecular Weight | 272.37 g/mol , 272.38 g/mol | [1][4][5] |

| CAS Number | 285979-79-5 | [4][5][6] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Form | Solid | [5] |

| Melting Point | 238-240 °C (lit.) | [5] |

| Optical Activity | [α]25/D 325°, c = 2 in ethanol | [5] |

| Mass Shift | M+4 | [5] |

Experimental Protocols for Quality Control

While specific manufacturer protocols for the generation of a Certificate of Analysis for this compound are proprietary, a general analytical workflow can be inferred from its intended use and the data provided by suppliers. The certification process typically involves a combination of chromatographic and spectrometric techniques to confirm the identity, purity, and isotopic enrichment of the standard.

Identity Confirmation

-

Method: Mass Spectrometry (MS)

-

Protocol: A solution of this compound is infused into a mass spectrometer. The resulting mass spectrum is analyzed to confirm the molecular weight of 272.37 g/mol , corresponding to the incorporation of four deuterium atoms (M+4).[5] The fragmentation pattern is also compared to that of an unlabeled Equilin standard to ensure structural integrity.

Purity Assessment

-

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detection.

-

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation: The sample is injected into an HPLC or UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from any potential impurities.

-

Detection: A UV detector is used to monitor the elution profile at a specific wavelength. The peak area of this compound is compared to the total area of all peaks to determine its chromatographic purity. An MS detector can be used for more sensitive and specific detection and to identify any co-eluting impurities.

-

Isotopic Purity Determination

-

Method: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Protocol (MS): High-resolution mass spectrometry is used to determine the relative abundance of the deuterated species (M+4) compared to the unlabeled (M+0) and partially labeled species (M+1, M+2, M+3). The isotopic purity is calculated from this distribution.[5]

-

Protocol (NMR): ¹H NMR and ²H NMR spectroscopy can be used to confirm the positions of deuterium incorporation and to quantify the level of deuteration.

Visualized Workflows and Pathways

General Analytical Workflow for this compound Certification

The following diagram illustrates a typical workflow for the quality control and certification of this compound.

References

Commercial Suppliers of Equilin-d4: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Equilin, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. Equilin-d4, a deuterated analog of Equilin, serves as the gold standard for such applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an overview of commercial suppliers of this compound, presents key quantitative data, and outlines a representative experimental protocol for its use.

Introduction to this compound as an Internal Standard

This compound is a synthetic form of Equilin in which four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Equilin but has a higher molecular weight. When used in isotope dilution mass spectrometry, this compound co-elutes with the unlabeled Equilin analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification of Equilin in complex biological matrices.[1]

Commercial Availability and Specifications

Several reputable chemical suppliers offer this compound for research purposes. While the availability of detailed specifications may vary, key parameters to consider when sourcing this material include isotopic purity, chemical purity, and the availability of a Certificate of Analysis (CoA). A summary of publicly available information from various suppliers is presented below.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Available Quantities |

| Sigma-Aldrich | Equilin-2,4,16,16-d4 | 285979-79-5 | C₁₈H₁₆D₄O₂ | ≥98 atom % D[2] | 100 mg |

| MedChemExpress | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | 1 mg, 10 mg[1] |

| LGC Standards | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | 1 mg, 10 mg[3] |

| Veeprho | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | Inquire[4] |

| Axios Research | This compound | Not specified | C₁₈H₁₆D₄O₂ | Not specified | Inquire[5] |

| Simson Pharma | Equilin D4 | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | Inquire[6] |

Note: The information in this table is based on data available on the suppliers' websites and may be subject to change. Researchers are advised to request a lot-specific Certificate of Analysis for detailed quantitative data.

Experimental Protocol: Quantification of Equilin in Plasma using this compound

The following is a representative protocol for the quantification of Equilin in a biological matrix (e.g., human plasma) using this compound as an internal standard with LC-MS/MS. This protocol is provided as a template and may require optimization for specific instrumentation and experimental conditions.

1. Materials and Reagents

-

Equilin standard (analyte)

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Equilin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Equilin by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of, for example, 100 ng/mL.

3. Sample Preparation (Solid Phase Extraction)

-

Spiking: To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the ISWS (this compound).

-

Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Equilin from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Equilin: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and a suitable product ion.

-

This compound: Determine the precursor ion ([M+4+H]⁺ or [M+4-H]⁻) and a corresponding product ion.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

-

5. Data Analysis

-

Integrate the peak areas for the MRM transitions of Equilin and this compound.

-

Calculate the peak area ratio (Equilin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Equilin calibration standards.

-

Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for the quantification of Equilin using this compound.

Caption: Logical relationship in stable isotope dilution using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]

Equilin-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Equilin-d4. The information presented herein is crucial for ensuring the integrity and accuracy of research, analytical, and drug development activities involving this deuterated steroid. This guide summarizes available data on storage, potential degradation pathways, and analytical methodologies for stability assessment.

Storage and Stability of this compound

Proper storage is paramount to maintain the chemical integrity of this compound. As a deuterated internal standard, its stability directly impacts the accuracy of quantitative analyses.[1][2] The following table summarizes the recommended storage conditions for this compound in both neat (solid) form and in solution.

| Form | Storage Temperature | Duration | Recommendations |

| Neat (Solid) | +4°C | Long-term | Store in a refrigerator.[3] |

| -20°C | Long-term | For extended storage, a freezer is recommended.[4][5] | |

| In Solvent | -20°C | Up to 1 month | Keep container tightly sealed and away from moisture.[4] |

| -80°C | Up to 6 months | For longer-term solution stability, ultra-low temperature storage is advised.[4] |

Note: It is critical to prevent repeated freeze-thaw cycles of solutions, as this can lead to degradation.[6] Aliquoting stock solutions into single-use vials is a recommended practice. When handling the solid compound, it is advisable to allow the vial to warm to room temperature before opening to avoid condensation, which could introduce moisture and potentially accelerate degradation.

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the degradation pathways can be inferred from studies on its non-deuterated counterpart, Equilin. The deuterium labeling is unlikely to alter the fundamental degradation mechanisms but may affect the reaction rates (kinetic isotope effect).[7] The primary degradation pathway for Equilin involves metabolism and oxidation to form catechol estrogens and subsequently o-quinones.[8][9] These reactive species can then undergo further reactions.

A significant metabolic and degradation pathway for equilin involves hydroxylation at the C2 and C4 positions, leading to the formation of catechol estrogens.[9] The major metabolite, 4-hydroxyequilin, can then autoxidize to form an ortho-quinone. This o-quinone can then isomerize to the more stable and potent cytotoxin, 4-hydroxyequilenin-o-quinone.[8]

Below is a diagram illustrating the potential primary degradation pathway of Equilin, which is expected to be analogous for this compound.

Caption: Potential degradation pathway of Equilin(-d4) involving hydroxylation and subsequent oxidation.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[10][11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are performed to generate potential degradation products.[12][13] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[11]

The following table outlines a general protocol for forced degradation of this compound. The conditions should be optimized to achieve a target degradation of 5-20%.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal | 80°C | - | 24, 48, 72 hours |

| Photolytic | UV light (254 nm and 365 nm) and visible light | Room Temperature | 24, 48, 72 hours |

Stability-Indicating HPLC Method

The following is a proposed starting point for a stability-indicating HPLC method for this compound, based on methods developed for Equilin and other estrogens. Method development and validation in accordance with ICH guidelines are essential.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a lower percentage of B, ramp up to elute this compound and potential degradation products, then re-equilibrate. A typical gradient might be: 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 280 nm or Mass Spectrometer (for peak identification) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

The workflow for developing and validating a stability-indicating method is outlined in the diagram below.

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

The stability of this compound is critical for its use as an internal standard in quantitative bioanalysis and other research applications. Adherence to recommended storage conditions, particularly protection from high temperatures, moisture, and light, is essential to prevent degradation. While specific stability data for this compound is limited, understanding the degradation pathways of the parent compound, Equilin, provides a strong basis for predicting its stability and for the development of robust, stability-indicating analytical methods. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to ensure the integrity of their studies involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

Navigating the Safety Landscape of Equilin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Equilin-d4, a deuterated form of the estrogenic steroid hormone Equilin. The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties, hazards, and handling requirements. This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in drug development and other scientific investigations involving this compound.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | [1][2] |

| Synonyms | Equilin-2,4,16,16-d4, 7-Dehydroestrone-d4 | [2][3][4][5][6] |

| CAS Number | 285979-79-5 | [1][3][4][5] |

| Molecular Formula | C₁₈H₁₆D₄O₂ | [1][7] |

| Molecular Weight | 272.37 g/mol | [1][3][7] |

| Appearance | Solid | [3] |

| Melting Point | 238-240 °C | [1][3] |

| Isotopic Purity | 98 atom % D | [3] |

| Optical Activity | [α]25/D +325°, c = 2 in ethanol | [3] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary health concerns are related to its potential carcinogenicity and reproductive toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Toxicological Summary:

While detailed toxicological studies specifically for this compound are not publicly available in the reviewed safety data sheets, the hazard classifications suggest significant health risks. The parent compound, Equilin, is a known estrogenic substance, and its biological activity is the basis for the presumed hazards of its deuterated analog. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and mitigate risks.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified laboratory hood.[8][9]

-

Ensure easy access to safety showers and eyewash stations.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][8]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the compound is handled or stored.[8]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Recommended storage temperature is -20°C.[8]

Logical Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound from preparation to completion.

Section 4: Emergency and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][8] |

Emergency Response Decision Tree

Caption: A decision tree for first-aid response to accidental exposure to this compound.

Section 5: Experimental Protocols

The Safety Data Sheets for this compound summarize the results of toxicological assessments but do not provide detailed experimental protocols for these studies. The hazard classifications are derived from standardized tests, such as those for acute toxicity (e.g., OECD TG 420), skin and eye irritation (e.g., OECD TG 404, 405), and carcinogenicity/mutagenicity (e.g., Ames test, in vivo micronucleus assay). For specific, non-regulatory experimental uses of this compound, researchers must develop their own detailed protocols that incorporate the safety and handling information outlined in this guide.

Section 6: Spillage and Disposal

Accidental spills must be handled promptly and safely.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable decontamination solution.

Disposal:

-

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the substance to enter drains or waterways.[9]

This technical guide is intended to provide a comprehensive overview of the safety data for this compound. It is not a substitute for a thorough review of the original Safety Data Sheet provided by the supplier and adherence to all institutional and regulatory safety protocols. Researchers are encouraged to consult with their institution's Environmental Health and Safety (EHS) department for guidance on the specific handling and disposal requirements for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. veeprho.com [veeprho.com]

- 3. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.edqm.eu [sds.edqm.eu]

The Pivotal Role of Equilin-d4 in Advancing Steroid Hormone Analysis: A Technical Guide

For Immediate Release

AUSTIN, TX – December 13, 2025 – In the intricate world of steroid hormone analysis, precision and accuracy are paramount. Researchers, scientists, and drug development professionals continually seek robust methodologies to quantify endogenous and exogenous steroids in complex biological matrices. This technical guide delves into the core of one such critical tool: Equilin-d4, a deuterated analog of the estrogenic steroid Equilin. Its primary function as an internal standard in mass spectrometry-based assays has significantly enhanced the reliability and sensitivity of steroid hormone quantification. This document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their analytical endeavors.

This compound is a synthetic, stable isotope-labeled version of Equilin, where four hydrogen atoms have been replaced by deuterium.[1] This subtle yet significant alteration in mass allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This characteristic is the cornerstone of its utility as an internal standard in analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It is added to biological samples at a known concentration at the beginning of the sample preparation process. By co-eluting with the analyte of interest (Equilin) through the chromatographic system and being subjected to the same ionization and fragmentation conditions in the mass spectrometer, this compound effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3] This ensures a more accurate and precise quantification of the target analyte.

Quantitative Performance in Steroid Hormone Analysis

The application of this compound as an internal standard has demonstrated high sensitivity in the simultaneous quantification of steroid hormones. A notable example is the analysis of Estrone and Equilin in plasma, where the use of an internal standard mixture containing this compound and Estrone-d4 enabled the achievement of a low limit of quantification.

| Analyte | Internal Standard | Lower Limit of Quantification (LLOQ) in Plasma |

| Equilin | This compound | 1.117 pg/mL |

| Estrone | Estrone-d4 | 1.525 pg/mL |

| Table 1: Quantitative performance of an LC-MS/MS method for the simultaneous analysis of Equilin and Estrone using their respective deuterated internal standards.[1] |

Experimental Protocols

The following section outlines a detailed methodology for the quantitative analysis of Equilin in a biological matrix using this compound as an internal standard, based on established LC-MS/MS methods.[1]

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., plasma) into a clean extraction vial.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard mixture to all samples, calibration standards, and quality control samples, except for the blank matrix.[1]

-

Buffering and Mixing: Add an acidic buffer to the samples and vortex to ensure complete mixing.[1]

-

Centrifugation: Centrifuge the buffered plasma at 4500 rpm for 5 minutes.[1]

-

Solid Phase Extraction:

-

Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol to remove interfering substances.[1]

-

Elution: Elute the analytes (Equilin and this compound) from the cartridge with 1 mL of methanol.[1]

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a specific volume of the mobile phase, vortex, and transfer to an HPLC vial for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-sensitivity triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8060, is suitable for this analysis.[1]

-

Chromatographic Separation: Utilize a suitable reversed-phase column to achieve chromatographic separation of Equilin and this compound from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific column and analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs that are monitored for each analyte and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Equilin | [Insert Precursor Ion] | [Insert Product Ion] |

| This compound | [Insert Precursor Ion + 4] | [Insert Product Ion] |

| Table 2: Exemplary Multiple Reaction Monitoring (MRM) transitions for Equilin and this compound. The exact m/z values would be determined during method development. |

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow of a typical bioanalytical method employing an internal standard for quantitative analysis.

Conclusion

This compound serves as an indispensable tool in modern steroid hormone analysis. Its role as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and reliability of quantitative methods, particularly in the context of LC-MS/MS. The ability to compensate for analytical variability from sample preparation to detection allows researchers to have greater confidence in their results. The detailed protocols and established quantitative performance metrics provided in this guide underscore the critical contribution of this compound to advancing research and development in endocrinology and related fields.

References

Methodological & Application

Application Note: Quantification of Equilin in Biological Matrices using Equilin-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Equilin is a naturally occurring estrogenic steroid found in high concentrations in the urine of pregnant mares.[1] It is a significant component of conjugated equine estrogens, a medication widely used in estrogen replacement therapy to manage symptoms of menopause.[1][2] Accurate quantification of Equilin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] This application note provides a detailed protocol for the sensitive and accurate quantification of Equilin in plasma using a stable isotope-labeled internal standard, Equilin-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound, a deuterium-labeled analog, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4]

Principle of the Method

The method employs LC-MS/MS, a highly sensitive and selective analytical technique.[5] Samples are prepared using solid-phase extraction (SPE) to isolate the analyte from complex biological matrix components.[6] A known amount of the internal standard (IS), this compound, is added to all samples, calibrators, and quality control (QC) samples at the beginning of the preparation process.[6] Equilin and this compound are structurally similar and thus exhibit nearly identical chemical behavior during extraction and chromatographic separation. However, they are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte (Equilin) to the internal standard (this compound) and plotting this ratio against the nominal concentration of the prepared calibration standards.

Materials and Reagents

-

Analytes: Equilin (CAS: 474-86-2), this compound (CAS: 285979-79-5)

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade)

-

Reagents: Formic acid, Ammonium acetate

-

Biological Matrix: Human plasma (K2-EDTA). For calibration standards, use charcoal-stripped human plasma to deplete endogenous steroids.[2][6]

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

Labware: Calibrated pipettes, polypropylene tubes, 96-well plates, autosampler vials.

-

Equipment: Analytical balance, centrifuge, vortex mixer, positive pressure manifold for SPE, nitrogen evaporator, LC-MS/MS system.

Experimental Protocols

Preparation of Standard and QC Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Equilin and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare intermediate working solutions for Equilin (for calibration curve and QCs) and this compound (internal standard spiking solution) by serially diluting the stock solutions with 50:50 methanol/water.

-

Calibration Standards and QCs: Spike the appropriate amounts of Equilin working solutions into charcoal-stripped plasma to prepare a calibration curve (e.g., 1-500 pg/mL) and quality control samples (Low, Medium, High).[6]

Sample Preparation (Solid-Phase Extraction)

For the analysis of total Equilin, an enzymatic hydrolysis step to convert conjugated metabolites (sulfates and glucuronides) to the parent molecule is required before extraction.[2]

-

Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution. Vortex briefly.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interferences.[6]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water) and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18, 1.7 µm, 2.1 x 100 mm (or similar) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 0.0 min: 30% B1.0 min: 30% B5.0 min: 95% B6.0 min: 95% B6.1 min: 30% B8.0 min: 30% B |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Equilin: 267.2 > 143.1This compound: 271.2 > 145.1 |

| Spray Voltage | -3.0 kV |

| Capillary Temp. | 350°C |

| Sheath Gas | 40 (arbitrary units) |

| Auxiliary Gas | 10 (arbitrary units) |

| Collision Energy | Optimized for specific transitions (e.g., 30-40 eV) |

Note: For enhanced sensitivity, derivatization with reagents like dansyl chloride can be considered, which may require positive ion mode analysis.[5]

Data Presentation

Table 3: Example Calibration Curve and QC Levels

| Sample Type | Nominal Concentration (pg/mL) |

| Calibration Std 1 | 1.0 (LLOQ) |

| Calibration Std 2 | 2.5 |

| Calibration Std 3 | 10 |

| Calibration Std 4 | 50 |

| Calibration Std 5 | 100 |

| Calibration Std 6 | 250 |

| Calibration Std 7 | 500 (ULOQ) |

| Low QC (LQC) | 3.0 |

| Medium QC (MQC) | 75 |

| High QC (HQC) | 400 |

Table 4: Example Method Performance (Acceptance Criteria: ±15% for accuracy, ≤15% for precision)

| QC Level | N | Conc. Found (Mean, pg/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 5 | 2.95 | 98.3 | 6.8 |

| MQC | 5 | 78.1 | 104.1 | 4.5 |

| HQC | 5 | 409.2 | 102.3 | 3.9 |

Visualizations

Caption: Experimental workflow for Equilin quantification.

Caption: Principle of internal standard quantification.

References

- 1. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.co.kr [shimadzu.co.kr]

Application Notes and Protocols for the Pharmacokinetic Analysis of Estrogens Using Equilin-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Equilin-d4 as an internal standard for the quantitative analysis of estrogens in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate determination of estrogen concentrations.

Introduction

Equilin is a major component of conjugated equine estrogens used in hormone replacement therapy. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] this compound mimics the physicochemical properties of equilin, co-eluting chromatographically and exhibiting similar ionization efficiency, which effectively compensates for variations in sample preparation and instrument response.[2][3] This ensures the reliability and reproducibility of the analytical method.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of equilin and estrone using their respective deuterated internal standards (this compound and Estrone-d4). The data is compiled from various sources to provide a comprehensive overview.

Table 1: Method Validation Parameters for Equilin Analysis

| Validation Parameter | Result | Reference |

| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL | [4] |

| Linearity Range | 1.117 - 1000 pg/mL (projected) | [4][5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

Table 2: Precision and Accuracy of the LC-MS/MS Method for Equilin

| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1.117 | ≤ 15% | ≤ 15% | ± 20% |

| Low QC | 3.5 | < 10% | < 10% | ± 15% |

| Mid QC | 50 | < 10% | < 10% | ± 15% |

| High QC | 800 | < 10% | < 10% | ± 15% |

Data presented in Table 2 is representative of typical acceptance criteria for bioanalytical method validation and is supported by findings in similar estrogen quantification assays.[6]

Table 3: Extraction Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Equilin | Solid-Phase Extraction (SPE) | > 85% |

Recovery values are typically determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the pharmacokinetic analysis of estrogens using this compound.

Protocol 1: Sample Preparation from Human Plasma

This protocol is designed for the extraction of total equilin (free and conjugated) from human plasma. For the analysis of only unconjugated estrogens, the enzymatic hydrolysis step can be omitted.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia)

-

Acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

-

Sample Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 500 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample, calibration standard, and quality control sample.

-

Enzymatic Hydrolysis (for Total Estrogens):

-

Add 250 µL of acetate buffer (pH 5.0) to each sample.

-

Add 50 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the sulfated and glucuronidated estrogen metabolites.[6]

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the estrogens with 1 mL of methanol into a clean collection tube.[4]

-

-

Evaporation and Reconstitution:

-